1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine is a chemical compound notable for its potential applications in medicinal chemistry and pharmacology. It features a unique structure that integrates a difluoroethoxy group with a phenyl ring and a N-methylmethanamine moiety, which may contribute to its biological activity. The compound falls under the category of substituted amines and is of interest in the development of therapeutic agents.
1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine can be classified as:
The synthesis of 1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine can be achieved through several synthetic routes. One common approach involves:
The molecular structure of 1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine can be represented as follows:
CC(C)(C)NCC1=CC(=C(C=C1)OCC(F)(F)F)
1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine may undergo several chemical reactions typical for substituted amines:
The reactivity of the compound is influenced by the electron-withdrawing nature of the difluoroethoxy group, which affects the nucleophilicity of the nitrogen atom.
The mechanism of action for 1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine is not fully elucidated but may involve:
Data on specific mechanisms would require empirical studies to confirm its biological effects.
Relevant data from chemical databases indicate that similar compounds exhibit predictable physical properties based on their functional groups .
1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine has potential applications in various scientific fields:
The synthetic compound 1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine (CAS 1183766-38-2) emerged in pharmaceutical literature circa 2010–2015 alongside targeted investigations into fluorinated CNS-active compounds. Its initial identification aligned with industry-wide exploration of meta-substituted phenylmethylamine derivatives as modulators of neurological targets, particularly those involving monoaminergic pathways [4] [8]. The strategic incorporation of the 2,2-difluoroethoxy moiety—a notable departure from simpler alkoxy groups—reflected deliberate design principles aimed at enhancing metabolic stability while retaining favorable blood-brain barrier permeability. This period coincided with published structure-activity relationship (SAR) studies demonstrating that fluorination adjacent to ether linkages significantly reduced oxidative dealkylation by cytochrome P450 enzymes, thereby extending plasma half-lives in preclinical models [8].
Patent analysis reveals that this compound was initially protected as an intermediate in synthetic routes toward more complex therapeutic candidates targeting psychiatric and neurological disorders. The 2018 patent US10196403B2 explicitly claims derivatives bearing the meta-difluoroethoxyphenylmethylamine scaffold for mitigating agitation in Alzheimer’s disease and anxiety disorders, underscoring its perceived pharmacological utility [8]. The structural convergence of the N-methylmethanamine group (common to neurotransmitter analogs) and the metabolically resilient difluoroethoxy group positioned it as a versatile precursor for neuroactive drug discovery.
Table 1: Fundamental Chemical Identifiers of 1-[3-(2,2-Difluoroethoxy)phenyl]-N-methylmethanamine
Property | Value |
---|---|
CAS Registry Number | 1183766-38-2 |
IUPAC Name | 1-[3-(2,2-Difluoroethoxy)phenyl]-N-methylmethanamine |
Molecular Formula | C₁₀H₁₃F₂NO |
Molecular Weight | 201.21 g/mol |
SMILES | CNCC1=CC(=CC=C1)OCC(F)F |
InChI Key | GCHHKDZFDNETRE-UHFFFAOYSA-N |
Canonical SMILES | CNCC1=CC(OC=C(F)F)=CC=C1 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0